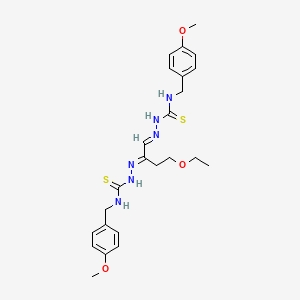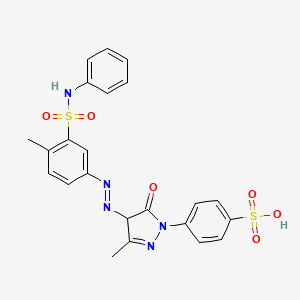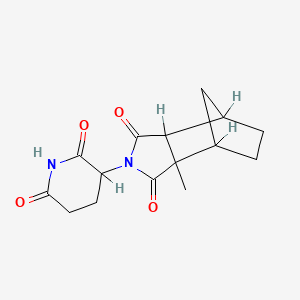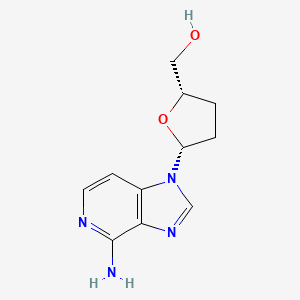
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the attachment of the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety. Common synthetic routes may include:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Glycosylation: The attachment of the sugar moiety can be done using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions may be used to modify the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. This compound could be used in experiments to investigate the mechanisms of nucleic acid replication and repair.
Medicine
Medically, nucleoside analogs are used in the treatment of viral infections and cancer. This compound could potentially be explored for its antiviral or anticancer properties.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and diagnostic reagents. This compound could be used in the development of new drugs or diagnostic tools.
Mecanismo De Acción
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, where they can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways would depend on the structure of the compound and its interactions with cellular enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine lies in its specific structure, which may confer unique properties in terms of its biological activity and mechanism of action. Its imidazo[4,5-c]pyridine core and 2,3-dideoxy sugar moiety distinguish it from other nucleoside analogs.
Propiedades
Número CAS |
130948-34-4 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-11-10-8(3-4-13-11)15(6-14-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13)/t7-,9+/m0/s1 |
Clave InChI |
DDDORMSWHUXEPZ-IONNQARKSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2C=CN=C3N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2C=CN=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


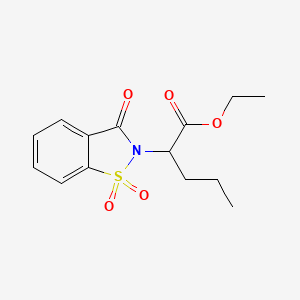
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
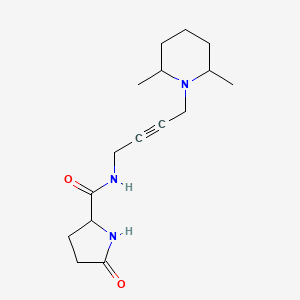

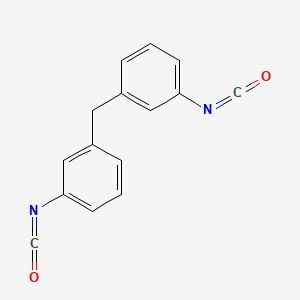
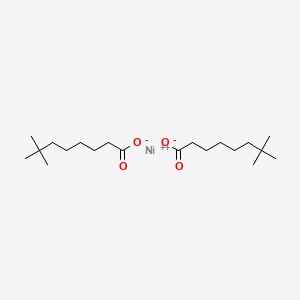
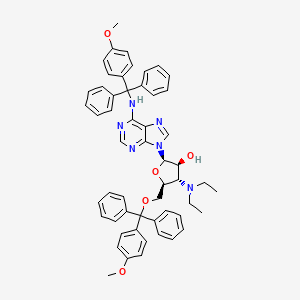

acetic acid](/img/structure/B12802654.png)

